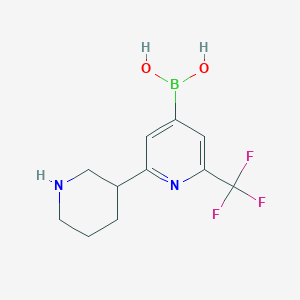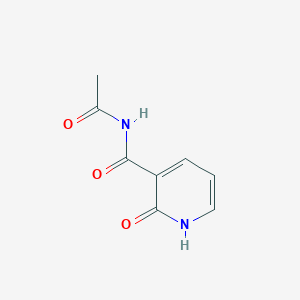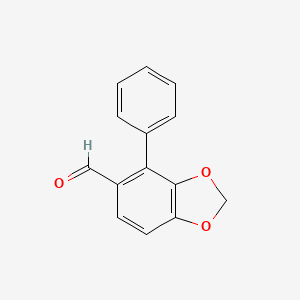
1,3-Benzodioxole-5-carboxaldehyde, 4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxole-5-carboxaldehyde, 4-phenyl- is an organic compound that belongs to the class of benzodioxoles. It is characterized by a benzodioxole ring fused with a phenyl group and an aldehyde functional group. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Benzodioxole-5-carboxaldehyde, 4-phenyl- can be synthesized through several methods. One common approach involves the methylenation of catechols with disubstituted halomethanes . The reaction typically requires a polar aprotic solvent and a base to facilitate the formation of the benzodioxole ring.
Industrial Production Methods: Industrial production of 1,3-Benzodioxole-5-carboxaldehyde, 4-phenyl- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1,3-Benzodioxole-5-carboxaldehyde, 4-phenyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: Formation of 1,3-Benzodioxole-5-carboxylic acid.
Reduction: Formation of 1,3-Benzodioxole-5-methanol.
Substitution: Various substituted benzodioxole derivatives depending on the electrophile used.
Scientific Research Applications
1,3-Benzodioxole-5-carboxaldehyde, 4-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole-5-carboxaldehyde, 4-phenyl- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The aromatic ring structure allows for π-π interactions with other aromatic compounds, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Piperonal (1,3-Benzodioxole-5-carboxaldehyde): Similar structure but lacks the phenyl group.
Safrole (1,3-Benzodioxole-5-allyl): Contains an allyl group instead of an aldehyde.
Heliotropin (3,4-Methylenedioxybenzaldehyde): Similar structure but with a different substitution pattern on the benzodioxole ring .
Uniqueness: 1,3-Benzodioxole-5-carboxaldehyde, 4-phenyl- is unique due to the presence of both the benzodioxole ring and the phenyl group, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and interactions in various chemical and biological contexts.
Properties
CAS No. |
89004-69-3 |
|---|---|
Molecular Formula |
C14H10O3 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
4-phenyl-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C14H10O3/c15-8-11-6-7-12-14(17-9-16-12)13(11)10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
FOLJAFCPCVLCJP-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)C=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


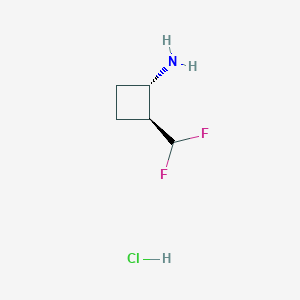
![D-erythro-a-D-galacto-Octopyranoside, methyl6,8-dideoxy-6-[[(4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-,monohydrochloride, (2S-trans)-](/img/structure/B14077995.png)
![6,7-Dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14077996.png)
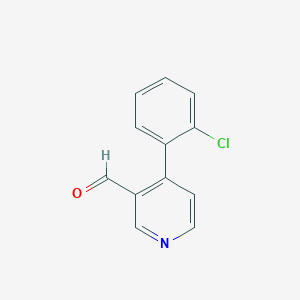
![(4S)-4-[[3,6-bis[4-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14078009.png)
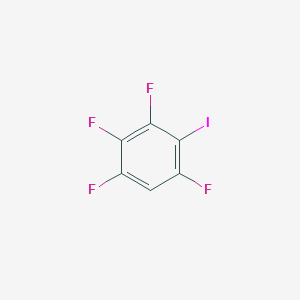
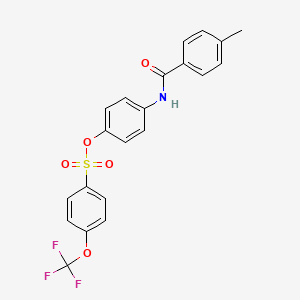
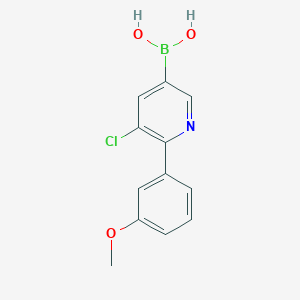
![5-(2,4-dihydroxy-5-isopropylphenyl)-4-[4-(piperazin-1-ylmethyl)phenyl]-2H-1,2,4-triazol-3-one hydrochloride](/img/structure/B14078031.png)
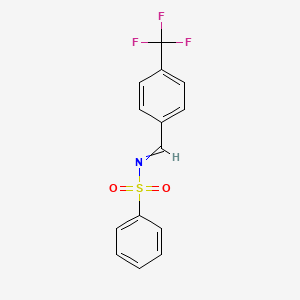
![3-(4-chlorophenyl)-1,7-bis(3-hydroxypropyl)-9-methyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14078042.png)
![21-[6-(Methylsulfanyl)-9h-purin-9-yl]pregn-4-ene-3,20-dione](/img/structure/B14078050.png)
